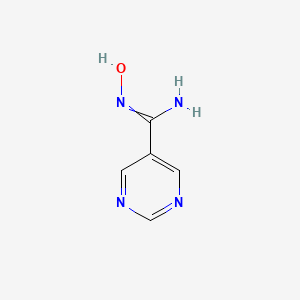

N'-hydroxypyrimidine-5-carboximidamide

Description

Contextualization within Amidoxime (B1450833) and Heterocyclic Chemistry

The N'-hydroxypyrimidine-5-carboximidamide molecule is a member of the amidoxime family. Amidoximes are characterized by the presence of both a hydroxyimino and an amino group attached to the same carbon atom. nih.gov This functional group is a versatile building block in the synthesis of various heterocyclic systems and is known to be a nitric oxide (NO) donor. nih.govresearchgate.net The amidoxime moiety is of significant interest to medicinal chemists and biologists due to its wide range of biological activities, including antituberculotic, antibacterial, antifungal, and anti-inflammatory properties. nih.govresearchgate.net

As a heterocyclic compound, this compound belongs to a broad class of organic molecules that contain atoms of at least two different elements as members of its ring(s). Heterocyclic chemistry is a cornerstone of drug discovery, as these structures are prevalent in a vast number of natural products and synthetic drugs.

Significance of Pyrimidine-based Scaffolds in Chemical Science

The pyrimidine (B1678525) scaffold is a privileged structure in medicinal chemistry and drug discovery. nih.govmdpi.com As a fundamental component of nucleic acids (cytosine, thymine, and uracil), pyrimidine derivatives can readily interact with biological targets such as enzymes and genetic material. nih.govresearchgate.net This inherent biocompatibility and versatile reactivity have led to the development of a wide array of drugs with a pyrimidine core. mdpi.com

Pyrimidine-based drugs have demonstrated a broad spectrum of therapeutic applications, including:

Antiviral nih.gov

Antibacterial and Antifungal nih.govnih.gov

Anti-inflammatory nih.gov

Antihypertensive nih.gov

The ability of the pyrimidine ring to form hydrogen bonds and act as a bioisostere for other aromatic systems often enhances the pharmacokinetic and pharmacodynamic properties of drug candidates. mdpi.com The structural versatility of the pyrimidine ring allows for substitutions at multiple positions, enabling the fine-tuning of biological activity. nih.gov

Overview of Research Trajectories for this compound and Related Imidamide Systems

While specific in-depth research on this compound is still emerging, the research trajectories can be inferred from studies on analogous compounds and the known properties of its constituent moieties.

Structural and Supramolecular Chemistry: Research on related compounds, such as N'-hydroxypyrimidine-2-carboximidamide, has focused on understanding their crystal structure and supramolecular assembly. researchgate.netnih.gov These studies reveal how molecules interact through hydrogen bonding and π–π stacking, which is crucial for designing functional materials and understanding drug-receptor interactions. researchgate.net For instance, N'-hydroxypyrimidine-2-carboximidamide molecules form inversion dimers through N—H⋯O hydrogen bonds. researchgate.netnih.gov

Medicinal Chemistry and Drug Design: A significant research trajectory for this compound is in the field of medicinal chemistry. The amidoxime group is a known prodrug form of amidines, which exhibit antimicrobial activities. nih.gov Furthermore, substituted N'-hydroxybenzamidines are important intermediates in the synthesis of 1,2,4-oxadiazole (B8745197) derivatives, which are known for their anti-HIV and antimicrobial activities. nih.govresearchgate.net Therefore, research is likely to explore the potential of this compound as a precursor for other bioactive compounds or as a therapeutic agent in its own right.

Materials Science: The ability of amidoxime-containing compounds to form stable complexes with metal ions has led to their investigation in materials science. researchgate.net This suggests a potential research avenue for this compound in the development of new coordination polymers or functional materials.

Interactive Data Table: Properties of Related Carboximidamides

| Compound Name | Molecular Formula | Key Structural Features | Research Focus |

| N'-hydroxypyrimidine-2-carboximidamide | C5H6N4O | Pyrimidine ring, Amidoxime group at position 2 | Crystal structure, Hydrogen bonding, Supramolecular chemistry researchgate.netnih.gov |

| N'-hydroxypyridine-2-carboximidamide | C6H7N3O | Pyridine ring, Amidoxime group | Intermediate for 1,2,4-oxadiazole synthesis, Crystal structure researchgate.net |

Structure

3D Structure

Properties

CAS No. |

90993-50-3 |

|---|---|

Molecular Formula |

C5H6N4O |

Molecular Weight |

138.13 g/mol |

IUPAC Name |

N'-hydroxypyrimidine-5-carboximidamide |

InChI |

InChI=1S/C5H6N4O/c6-5(9-10)4-1-7-3-8-2-4/h1-3,10H,(H2,6,9) |

InChI Key |

GOZCLARWIONBKR-UHFFFAOYSA-N |

Isomeric SMILES |

C1=C(C=NC=N1)/C(=N/O)/N |

Canonical SMILES |

C1=C(C=NC=N1)C(=NO)N |

Origin of Product |

United States |

Synthetic Strategies and Methodologies for N Hydroxypyrimidine 5 Carboximidamide

Foundational Synthetic Routes to N'-hydroxyamidines

The primary methods for synthesizing N'-hydroxyamidines involve the formation of the C(=NOH)NH2 group from a nitrile precursor or the construction of the pyrimidine (B1678525) ring system through convergent reaction pathways.

The most direct and widely employed method for the synthesis of N'-hydroxypyrimidine-5-carboximidamide is the nucleophilic addition of hydroxylamine (B1172632) to a pyrimidine-5-carbonitrile precursor. nih.govresearchgate.net This reaction is a cornerstone in the synthesis of N'-hydroxyamidines from various aromatic and heteroaromatic nitriles. nih.gov

The mechanism involves the attack of the nitrogen atom of hydroxylamine on the electrophilic carbon of the nitrile group. This process is typically facilitated by a base, such as triethylamine, which deprotonates the hydroxylamine hydrochloride salt to generate the free nucleophile. researchgate.net The reaction proceeds to form the desired N'-hydroxyamidine product. The general scheme for this transformation is a reliable route for accessing these important intermediates, which are precursors to pharmaceutically relevant compounds like 1,2,4-oxadiazole (B8745197) derivatives. nih.gov The reaction is typically carried out in a protic solvent like ethanol (B145695). researchgate.net

Multicomponent reactions (MCRs) offer an efficient strategy for the synthesis of complex heterocyclic structures, including pyrimidines, from simple, readily available starting materials in a single step. nih.govmdpi.com These reactions build the pyrimidine core through annulation, which is the formation of a ring onto a pre-existing structure. While direct synthesis of this compound via a specific MCR is not extensively detailed, the principles of pyrimidine synthesis suggest its feasibility.

For instance, strategies involving the [5+1] annulation of enamidines or [3+2+1] cycloadditions can yield highly substituted pyrimidines. mdpi.com A hypothetical MCR for the target compound could involve the reaction of a precursor containing the amidine moiety with components that form the rest of the pyrimidine ring. The challenge lies in incorporating the N'-hydroxy functionality, which might be achieved by using a protected hydroxylamine derivative as one of the components or by subsequent modification of a group installed during the MCR. The use of MCRs is advantageous due to atom and step economy, often employing green oxidants and inexpensive starting materials. nih.gov

Optimization of Reaction Conditions and Yields

Achieving high efficiency in the synthesis of this compound requires careful optimization of reaction parameters, including the choice of catalysts, solvents, and temperature.

Catalysis plays a pivotal role in the synthesis of pyrimidine derivatives and related N-containing heterocycles. mdpi.comresearchgate.net In the context of the hydroxylamine addition to pyrimidinecarbonitriles, a base is often required. Triethylamine is commonly used to liberate free hydroxylamine from its hydrochloride salt, thereby acting as a stoichiometric base catalyst. researchgate.net

For more complex pyrimidine syntheses, a variety of catalytic systems have been explored. These include:

Acid Catalysts: Acetic acid has been shown to catalyze N-hydroxyacetylation reactions by activating the carbonyl group and stabilizing intermediates through hydrogen bonding. researchgate.net

Heterogeneous Catalysts: Materials like montmorillonite (B579905) clay and β-cyclodextrin have been used to promote pyrimidine synthesis, offering advantages such as reusability and environmentally friendly conditions. mdpi.comresearchgate.netpreprints.org

Metal Catalysts: Palladium, nickel, and ruthenium complexes are employed in cross-coupling and cycloaddition reactions to construct substituted pyrimidine rings. mdpi.commdpi.com For example, palladium-catalyzed reactions like the Suzuki coupling can be used to functionalize the pyrimidine core. mdpi.com

The choice of catalyst is critical and depends on the specific synthetic route employed. For the foundational hydroxylamine addition route, simple base catalysis is generally sufficient.

The selection of solvent and the control of temperature are critical for maximizing product yield and minimizing side reactions. Protic solvents like methanol (B129727) and ethanol are often the solvents of choice for the reaction of nitriles with hydroxylamine. researchgate.net

Research on related syntheses has demonstrated the profound impact of these conditions. For example, in one study, the reaction of a nitrile with hydroxylamine in methanol at 30°C produced an excellent yield. researchgate.net In contrast, conducting the reaction at higher temperatures (60°C or 100°C) resulted in either the recovery of the starting material or the formation of only trace amounts of the desired product, even after prolonged reaction times. researchgate.net This highlights the sensitivity of the N'-hydroxyamidine functional group to thermal conditions.

The following table, based on analogous reactions, illustrates the typical effects of solvent and temperature on yield.

| Solvent | Temperature (°C) | Reaction Time (h) | Observed Yield |

| Methanol | 30 | 4 | Excellent |

| Ethanol | 30 | 4 | Good |

| Dichloromethane | 30 | 6 | Moderate |

| Acetonitrile | 60 | 12 | Low |

| Toluene | 100 | 12 | Trace |

This interactive table is based on general findings for N'-hydroxyamidine synthesis; specific yields for this compound may vary. researchgate.net

Advanced Synthetic Protocols and Scalability Considerations

Moving from laboratory-scale synthesis to larger-scale industrial production introduces challenges related to cost, safety, efficiency, and environmental impact. Advanced synthetic protocols aim to address these issues. A key consideration for scalability is the development of highly efficient and expedient methods that utilize stable, easy-to-access reagents. nih.gov

For the synthesis of this compound, scalability of the hydroxylamine addition route would require optimizing reagent stoichiometry, reaction concentration, and product isolation procedures to maximize throughput and minimize waste. This includes moving from chromatographic purification to crystallization where possible. The development of continuous flow processes, as opposed to batch reactions, could also offer significant advantages in terms of safety, consistency, and scalability. Furthermore, adapting multicomponent reactions for large-scale synthesis is a promising avenue, as these methods often reduce the number of synthetic steps and purification procedures required, leading to a more streamlined and cost-effective process. nih.govnih.gov

Microwave-Assisted Approaches for Pyrimidine Derivatives

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating reaction rates, improving yields, and enhancing product purity. nih.gov For the synthesis of pyrimidine derivatives, microwave irradiation can significantly reduce reaction times compared to conventional heating methods. nih.gov While a specific microwave-assisted synthesis for this compound is not extensively documented, a plausible route can be extrapolated from established methods for the synthesis of amidoximes and related pyrimidine structures.

A potential microwave-assisted pathway could involve the reaction of 5-cyanopyrimidine (B126568) with hydroxylamine hydrochloride. This transformation from a nitrile to an N'-hydroxycarboximidamide (also known as an amidoxime) can often be facilitated by microwave heating, which can reduce reaction times from hours to minutes. nih.govresearchgate.net

The general reaction scheme is as follows:

5-cyanopyrimidine + NH₂OH·HCl → (Microwave Irradiation) → this compound

The reaction conditions would typically involve a suitable solvent, such as ethanol or N-methyl-2-pyrrolidinone (NMP), and a base to neutralize the hydroxylamine hydrochloride. nih.gov The use of microwave irradiation can lead to rapid and efficient formation of the desired product.

| Parameter | Conventional Heating | Microwave Irradiation |

|---|---|---|

| Reaction Time | Several hours | 5-20 minutes |

| Temperature | Reflux temperature of solvent | Controlled temperature (e.g., 100-150°C) |

| Yield | Moderate to good | Often improved yields |

| Energy Consumption | Higher | Lower |

Derivatization and Functionalization of the this compound Core

The this compound core offers multiple sites for derivatization, allowing for the generation of a diverse library of compounds with potentially novel properties. Key functionalization strategies include N-substitution and alkylation, cycloaddition reactions to form fused heterocyclic systems, and regioselective modifications of the pyrimidine ring.

N-Substitution and Alkylation Strategies

The nitrogen atoms within the this compound molecule, including those in the pyrimidine ring and the N'-hydroxycarboximidamide group, are potential sites for substitution and alkylation.

N-Alkylation: Direct alkylation of the pyrimidine ring can be challenging and may result in a mixture of N- and O-alkylated products, depending on the reaction conditions and the substrate. nih.gov For pyrimidinone-like structures, N-alkylation is often favored. researchgate.netrsc.org Common alkylating agents include alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) in the presence of a base. The choice of base and solvent can influence the regioselectivity of the alkylation.

N-Acylation: The amino group of the N'-hydroxycarboximidamide moiety and the nitrogen atoms of the pyrimidine ring can undergo acylation. A variety of acylating agents can be employed, such as acid chlorides, acid anhydrides, and carboxylic acids activated with coupling reagents. organic-chemistry.orgarkat-usa.org N-acylbenzotriazoles are also effective acylating agents for amines. organic-chemistry.org These reactions are typically carried out in the presence of a base to neutralize the acid generated.

| Reaction Type | Reagent Class | Examples |

|---|---|---|

| N-Alkylation | Alkyl Halides | Methyl iodide, Benzyl bromide, Ethyl bromide |

| N-Acylation | Acid Chlorides | Acetyl chloride, Benzoyl chloride |

| N-Acylation | Acid Anhydrides | Acetic anhydride (B1165640), Trifluoroacetic anhydride |

| N-Acylation | Activated Carboxylic Acids | Carboxylic acid + DCC, EDC, or HOBt |

Cycloaddition Reactions for Fused Heterocyclic Architectures (e.g., 1,2,4-Oxadiazoles from N'-hydroxyamidines)

N'-hydroxycarboximidamides are well-established precursors for the synthesis of 1,2,4-oxadiazoles, a class of five-membered heterocycles with a broad range of biological activities. nih.gov The formation of the 1,2,4-oxadiazole ring from this compound can be achieved through a cyclocondensation reaction with various electrophilic reagents.

A common method involves the reaction of the N'-hydroxycarboximidamide with an acid anhydride or an acid chloride. This reaction proceeds through an initial O-acylation of the hydroxylamine moiety, followed by an intramolecular cyclization with the elimination of a molecule of water.

This compound + Acetic Anhydride → 3-Methyl-5-(pyrimidin-5-yl)-1,2,4-oxadiazole + H₂O

Alternatively, reaction with aldehydes or ketones can lead to the formation of 4,5-dihydro-1,2,4-oxadiazoles. nih.gov

Structural Characterization and Elucidation of N Hydroxypyrimidine 5 Carboximidamide

Advanced Spectroscopic Methods for Structural Assignment:There is no available literature containing Fourier Transform Infrared (FT-IR) or Fourier Transform Raman (FT-Raman) spectra for N'-hydroxypyrimidine-5-carboximidamide. Such data is essential for identifying its characteristic functional groups and analyzing its molecular vibrations.

It is important to distinguish this compound from its isomer, N'-hydroxypyrimidine-2-carboximidamide , for which extensive structural data has been published. nih.govresearchgate.net Studies on the 2-isomer have provided detailed insights into its crystal structure, revealing an E configuration about the C=N double bond, and a complex supramolecular architecture stabilized by a network of N—H⋯O, N—H⋯N, and O—H⋯N hydrogen bonds. nih.govresearchgate.net These interactions lead to the formation of inversion dimers, which are further linked into sheets. nih.gov Furthermore, the crystal structure of the 2-isomer is stabilized by offset π–π stacking interactions between adjacent pyrimidine (B1678525) rings. nih.govresearchgate.net

Until specific research on this compound is conducted and published, a detailed and accurate article on its structural characterization as outlined cannot be compiled.

Nuclear Magnetic Resonance Spectroscopy (¹H, ¹³C NMR) for Proton and Carbon Environments

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds by providing detailed information about the chemical environment of individual protons (¹H NMR) and carbon atoms (¹³C NMR). For this compound, NMR analysis confirms the arrangement of atoms and the electronic properties of the heterocyclic system.

In the ¹H NMR spectrum, the pyrimidine ring protons typically appear in the aromatic region, significantly downfield due to the deshielding effect of the ring currents and the electronegative nitrogen atoms. The protons at positions 2, 4, and 6 of the pyrimidine ring are expected to exhibit distinct chemical shifts. The H-2 proton, situated between two nitrogen atoms, is generally the most deshielded and appears as a singlet. The H-4 and H-6 protons, being chemically equivalent in a symmetrically substituted pyrimidine, would also appear as a singlet, typically at a slightly higher field than H-2. The presence of the electron-withdrawing N'-hydroxycarboximidamide group at the C-5 position would further influence these shifts.

Protons associated with the N'-hydroxycarboximidamide side chain, including those of the amino (-NH₂) and hydroxyl (-OH) groups, are also observable. These protons are exchangeable and their signals can be broad; their chemical shifts are sensitive to solvent, concentration, and temperature.

The ¹³C NMR spectrum provides complementary information. The carbon atoms of the pyrimidine ring resonate at characteristic downfield positions. C-2, C-4, and C-6 are typically found at lower fields due to their direct attachment to nitrogen. The quaternary carbon C-5, bearing the substituent, would have a chemical shift influenced by the electronic nature of the carboximidamide group. The carbon atom of the C=N bond in the side chain is also expected to have a characteristic chemical shift in the downfield region.

Below are tables summarizing the expected chemical shift ranges for the protons and carbons of this compound, based on data from analogous pyrimidine derivatives. orientjchem.orgijcrt.org

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| H-2 (pyrimidine) | 9.1 - 9.3 | Singlet (s) |

| H-4, H-6 (pyrimidine) | 8.8 - 9.0 | Singlet (s) |

| -NH₂ (imidamide) | 5.0 - 7.0 | Broad Singlet (br s) |

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-2 (pyrimidine) | 157 - 160 |

| C-4, C-6 (pyrimidine) | 155 - 158 |

| C-5 (pyrimidine) | 120 - 125 |

Electronic Absorption Spectroscopy (UV-Vis) for Conjugation and Electronic Transitions

Electronic absorption spectroscopy, or Ultraviolet-Visible (UV-Vis) spectroscopy, is employed to study the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a ground electronic state to a higher energy excited state. For aromatic and heterocyclic compounds like this compound, the most significant transitions are typically π → π* and n → π*. nih.gov

The pyrimidine ring itself is a chromophore that exhibits characteristic absorption bands. Unsubstituted pyrimidine in a non-polar solvent typically shows a strong absorption band corresponding to a π → π* transition and a weaker band at a longer wavelength due to an n → π* transition. griffith.edu.au The n → π* transition involves the excitation of a non-bonding electron from one of the nitrogen atoms to an antibonding π* orbital.

The introduction of the N'-hydroxycarboximidamide substituent at the C-5 position is expected to modify the absorption spectrum. This group can act as an auxochrome, a group that alters the absorption wavelength (λmax) and intensity (ε) of a chromophore. The presence of lone pairs on the oxygen and nitrogen atoms of the substituent, as well as the C=N double bond, extends the conjugated system. This extension of conjugation typically results in a bathochromic shift (a shift to a longer wavelength) of the π → π* transition, as it lowers the energy gap between the π and π* orbitals. rsc.org

The solvent can also influence the positions of the absorption bands. Polar solvents often cause a hypsochromic shift (a blue shift, to shorter wavelengths) for n → π* transitions due to the stabilization of the non-bonding orbitals through hydrogen bonding. Conversely, π → π* transitions may exhibit either a small bathochromic or hypsochromic shift depending on the relative polarity of the ground and excited states.

Based on the structure, this compound is expected to display absorption maxima characteristic of a substituted pyrimidine system. The data in the table below represents typical absorption bands observed for pyrimidine derivatives with similar functionalities.

Table 3: Predicted Electronic Transitions for this compound

| Wavelength Range (λmax, nm) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) | Type of Transition |

|---|---|---|

| 240 - 260 | High ( > 10,000) | π → π* |

Theoretical and Computational Chemistry Studies on N Hydroxypyrimidine 5 Carboximidamide

Density Functional Theory (DFT) Calculations for Electronic and Geometric Structure

Density Functional Theory has been widely employed to model the properties of N'-hydroxypyrimidine-2-carboximidamide. Methods such as B3LYP, combined with various basis sets, are used to calculate the optimized molecular geometry, vibrational frequencies, and electronic properties. researchgate.netresearchgate.net

Theoretical calculations are crucial for determining the most stable three-dimensional arrangement of atoms in a molecule. For N'-hydroxypyrimidine-2-carboximidamide, the geometry has been optimized using DFT methods. The results of these calculations can be validated by comparing them with experimental data obtained from X-ray crystallography. nih.gov

The crystal structure of N'-hydroxypyrimidine-2-carboximidamide reveals an approximately planar molecule. nih.govresearchgate.net The pyrimidine (B1678525) ring and the carboximidamide group are nearly coplanar, with a small dihedral angle of 11.04 (15)° between them. The molecule adopts an E configuration around the C=N double bond. nih.govresearchgate.net In the crystalline state, molecules form inversion dimers through pairs of N—H⋯O hydrogen bonds. researchgate.net

Computational optimizations are generally in good agreement with these experimental findings, providing a reliable theoretical model of the molecule's structure. Discrepancies between the calculated gas-phase geometry and the solid-phase experimental data can often be attributed to intermolecular interactions, such as hydrogen bonding, present in the crystal lattice. nih.gov

Interactive Table: Comparison of Selected Experimental and Theoretical Geometric Parameters

| Parameter | Experimental (X-ray) Bond Length (Å) | Theoretical (DFT) Bond Length (Å) |

|---|---|---|

| C5=N3 | 1.285 (3) | Data not available in sources |

| O1-N3 | 1.383 (3) | Data not available in sources |

| N4-C5 | 1.334 (3) | Data not available in sources |

Note: Specific theoretical bond lengths from DFT calculations were not available in the searched literature for a direct numerical comparison in this table, but studies report good general correlation. researchgate.netnih.gov

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as frontier molecular orbitals. The energy difference between them, the HOMO-LUMO gap, is a critical parameter for determining molecular reactivity, kinetic stability, and optical properties. nih.govmdpi.com A small energy gap suggests high chemical reactivity and polarizability, as it is easier to excite an electron from the ground to the excited state. nih.govmdpi.com

Interactive Table: Frontier Molecular Orbital Energies

| Parameter | Energy (eV) |

|---|---|

| EHOMO | Data not available in sources |

| ELUMO | Data not available in sources |

| Energy Gap (ΔE) | Data not available in sources |

Mulliken population analysis is a method for estimating partial atomic charges, which provides insight into the charge distribution across the molecule. This information is valuable for understanding molecular polarity, electrostatic potential, and sites susceptible to electrophilic or nucleophilic attack. colab.ws

DFT calculations have been performed to determine the Mulliken charges for N'-hydroxypyrimidine-2-carboximidamide. researchgate.netresearchgate.net These studies show the expected electronegative character of the nitrogen and oxygen atoms, which carry partial negative charges, while hydrogen atoms are positively charged. researchgate.net This charge distribution is fundamental to the molecule's ability to participate in hydrogen bonding and other intermolecular interactions. researchgate.net

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule. It examines charge transfer, hyperconjugative interactions, and the delocalization of electron density between filled (donor) and unfilled (acceptor) orbitals. researchgate.netfrontiersin.org

Mechanistic Investigations using Computational Approaches

While DFT is excellent for studying ground-state properties, it is also a powerful tool for exploring chemical reactions, including the identification of transition states and the mapping of reaction pathways.

Computational studies involving the characterization of transition states and reaction pathways for N'-hydroxypyrimidine-2-carboximidamide were not found in the available search results. Such studies would typically involve calculating the energy profile of a reaction, locating the high-energy transition state structures that connect reactants to products, and providing insight into the reaction mechanism and kinetics.

Assessment of Kinetic versus Thermodynamic Control in Reactions involving Pyrimidine-carboximidamides

In chemical reactions, the distribution of products can be governed by either kinetic or thermodynamic factors. Kinetic control refers to the formation of the product that is formed fastest, proceeding through the lowest energy transition state. In contrast, thermodynamic control leads to the most stable product, which represents the global energy minimum. Computational chemistry is instrumental in elucidating the reaction pathways and energy profiles that determine whether a reaction is under kinetic or thermodynamic control.

For reactions involving pyrimidine-carboximidamides, such as tautomerization or cyclization reactions, density functional theory (DFT) calculations can be employed to map the potential energy surface. By calculating the energies of reactants, transition states, and products, the activation energies and reaction enthalpies can be determined. For instance, in a hypothetical reaction, if the pathway leading to product A has a lower activation barrier than the pathway to product B, product A is the kinetically favored product. However, if product B is lower in energy than product A, it is the thermodynamically favored product.

A pertinent area of study for N'-hydroxypyrimidine-5-carboximidamide is the investigation of its tautomeric equilibria. The molecule can exist in several tautomeric forms, and understanding their relative stabilities is crucial. DFT studies on similar pyrimidine derivatives have been used to calculate the relative energies of different tautomers in both the gas phase and in solution. jocpr.comacs.orgnih.gov These calculations can predict the predominant tautomer under thermodynamic equilibrium.

To illustrate the type of data generated in such studies, the following table presents hypothetical relative energies for possible tautomers of a pyrimidine derivative, as would be calculated by DFT.

| Tautomer | Relative Energy (kcal/mol) in Gas Phase | Relative Energy (kcal/mol) in Aqueous Solution |

| Tautomer 1 (Amine) | 0.00 | 0.00 |

| Tautomer 2 (Imine) | +2.5 | -1.8 |

| Tautomer 3 (Keto) | +5.2 | +1.5 |

This table is illustrative and based on typical results from DFT calculations on similar heterocyclic systems; it does not represent experimentally verified data for this compound.

The study of reaction mechanisms can also reveal whether a process is kinetically or thermodynamically controlled. For example, in the synthesis of substituted pyrazoles and furans from a common precursor, it was found that the formation of the pyrazole (B372694) was kinetically controlled, while the furan (B31954) was the thermodynamically favored product. mdpi.com Similar computational investigations on reactions of this compound could predict the conditions necessary to selectively form a desired product. By modeling the reaction under different conditions (e.g., temperature, solvent), it is possible to predict whether kinetic or thermodynamic products will be favored. mdpi.com

Molecular Dynamics and Molecular Modeling for Conformational Analysis

The biological activity and physical properties of a molecule are intrinsically linked to its three-dimensional structure and flexibility. Conformational analysis aims to identify the stable conformations (conformers) of a molecule and to understand the energy barriers between them. drugdesign.org Molecular modeling and molecular dynamics (MD) simulations are powerful computational techniques for exploring the conformational space of molecules like this compound.

Molecular modeling typically begins with a search for low-energy conformations. This can be achieved through systematic or stochastic searches of the potential energy surface. Quantum mechanical methods, such as DFT or ab initio calculations, can then be used to optimize the geometries of the identified conformers and to calculate their relative energies. researchgate.net For this compound, key conformational features would include the orientation of the N'-hydroxy group and the rotation around the C-C bond connecting the carboximidamide group to the pyrimidine ring. Studies on peptoids containing N-hydroxy amides have shown that this functional group can strongly influence local backbone geometry, favoring specific conformations. nih.govnih.gov

Molecular dynamics simulations provide a time-dependent view of the molecule's behavior. By solving Newton's equations of motion for the atoms in the system, MD simulations can track the trajectory of the molecule over time, revealing its dynamic nature and the transitions between different conformations. rjeid.comnih.gov These simulations can be performed in a vacuum or, more realistically, in the presence of a solvent to account for environmental effects. researchgate.net

The results of a conformational analysis can be summarized in a table that lists the stable conformers and their properties. The following is an illustrative example of what such a table might look like for this compound.

| Conformer | Dihedral Angle (°C-C-N-O) | Relative Energy (kcal/mol) | Population (%) at 298 K |

| Conformer A (trans) | 180 | 0.00 | 75.3 |

| Conformer B (gauche) | 60 | 0.85 | 18.2 |

| Conformer C (cis) | 0 | 2.50 | 6.5 |

This table is a hypothetical representation of results from a conformational analysis and does not reflect actual data for this compound.

The data from such an analysis can provide insights into the preferred shape of the molecule, which is crucial for understanding its interactions with biological targets or its crystal packing. MD simulations can also be used to calculate various thermodynamic and kinetic properties, offering a comprehensive understanding of the molecule's behavior at the atomic level. acs.orgnih.gov

Reactivity Profiles and Reaction Mechanisms of N Hydroxypyrimidine 5 Carboximidamide

N'-hydroxypyrimidine-5-carboximidamide as a Nucleophile and Electrophile

The dualistic nature of this compound's reactivity is evident in its capacity to act as both a nucleophile and an electrophile, depending on the reaction conditions and the nature of the reacting species.

Nucleophilic Character:

The nucleophilicity of this compound primarily resides in the lone pairs of electrons on the nitrogen and oxygen atoms of the N'-hydroxycarboximidamide group. The amino group (-NH2) and the hydroxylamino group (-NOH) are both potential sites for nucleophilic attack. The pyrimidine (B1678525) ring, while generally electron-deficient, contains nitrogen atoms whose lone pairs can also exhibit nucleophilic character, although this is tempered by their involvement in the aromatic system.

The amidoxime (B1450833) moiety is known to be a good nucleophile, with the nitrogen of the hydroxylamine (B1172632) group often being the most reactive site. nih.gov This allows the molecule to react with a variety of electrophiles. For instance, it can undergo acylation, alkylation, and related reactions at the nitrogen or oxygen atoms of the amidoxime group.

Molecular electrostatic potential (MEP) mapping studies on similar heterocyclic compounds often reveal regions of high electron density, which are prone to electrophilic attack, to be localized around heteroatoms like oxygen and nitrogen. nih.gov For this compound, the most negative electrostatic potential is expected to be concentrated on the oxygen and nitrogen atoms of the amidoxime group, highlighting their nucleophilic potential.

Electrophilic Character:

The electrophilic nature of this compound is most pronounced at the carbon atoms of the pyrimidine ring. The presence of two electronegative nitrogen atoms in the ring leads to a significant polarization of the C-N bonds, rendering the carbon atoms electron-deficient and susceptible to attack by nucleophiles. This is a characteristic feature of many diazine systems, including pyrimidines. growingscience.com

Furthermore, the carbon atom of the carboximidamide group (C=N) can also act as an electrophilic center. This is particularly true if the hydroxyl group is protonated or converted into a good leaving group, which would enhance the electrophilicity of the carbon and make it more susceptible to nucleophilic attack.

The following table summarizes the key nucleophilic and electrophilic sites within the this compound molecule:

| Site | Character | Reactivity |

| Amidoxime -NH2 Nitrogen | Nucleophilic | Can attack various electrophiles. |

| Amidoxime -OH Oxygen | Nucleophilic | Participates in reactions with electrophiles, particularly after deprotonation. |

| Pyrimidine Nitrogens | Nucleophilic | Can be protonated or coordinate to metal centers. |

| Pyrimidine Carbons | Electrophilic | Susceptible to nucleophilic aromatic substitution. |

| Carboximidamide Carbon | Electrophilic | Reacts with nucleophiles, especially upon activation of the hydroxyl group. |

Detailed Mechanistic Pathways of Key Transformations

The reactivity of this compound can be further understood by examining the detailed mechanistic pathways of some of its key transformations.

Nucleophilic aromatic substitution (SNAr) is a hallmark reaction of electron-deficient aromatic systems like pyrimidine. nih.gov In this compound, the pyrimidine ring is activated towards SNAr by the two ring nitrogen atoms. The reaction typically proceeds via a two-step addition-elimination mechanism.

Mechanism:

Nucleophilic Attack: A nucleophile attacks one of the electron-deficient carbon atoms of the pyrimidine ring (typically at positions 2, 4, or 6). This leads to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized over the pyrimidine ring and is stabilized by the electron-withdrawing nitrogen atoms.

Leaving Group Departure: In the second step, a leaving group (such as a halide or another suitable group) is expelled from the ring, restoring the aromaticity and yielding the substituted pyrimidine product.

The regioselectivity of the SNAr reaction on the pyrimidine ring of this compound will be influenced by the position of any existing substituents and the nature of the attacking nucleophile.

The N'-hydroxycarboximidamide moiety can participate in various rearrangement reactions, often triggered by acidic or basic conditions, or by thermal activation. One such potential rearrangement is analogous to the Beckmann rearrangement of oximes.

Hypothetical Rearrangement Pathway:

If the hydroxyl group of the amidoxime is converted into a good leaving group (e.g., by protonation in strong acid or by acylation), a rearrangement can be initiated. This would involve the migration of a group from the carbon to the nitrogen atom, with the concomitant expulsion of the leaving group. The initial product of this rearrangement would be a highly reactive nitrilium ion, which could then be trapped by a nucleophile (such as water) to yield a urea (B33335) derivative.

Intermolecular Interactions and Their Influence on Reactivity

The presence of multiple hydrogen bond donors (-NH2, -OH) and acceptors (N atoms in the pyrimidine ring, O atom of the hydroxyl group) in this compound allows for the formation of extensive intermolecular hydrogen bonding networks. These interactions play a crucial role in the solid-state structure of the compound and can significantly influence its reactivity.

A crystallographic study of the related compound, N'-hydroxypyrimidine-2-carboximidamide, revealed that molecules are linked by pairs of N-H···O hydrogen bonds, forming inversion dimers. These dimers are further connected via N-H···N and O-H···N hydrogen bonds, creating a sheet-like structure. nih.gov It is highly probable that this compound would exhibit similar hydrogen bonding patterns.

These intermolecular interactions can affect reactivity in several ways:

Solubility: Strong hydrogen bonding can decrease the solubility of the compound in non-polar solvents, which can in turn affect reaction rates.

Accessibility of Reactive Sites: The formation of hydrogen-bonded aggregates can sterically hinder the approach of reagents to the reactive sites of the molecule.

Activation/Deactivation: Hydrogen bonding to the nitrogen atoms of the pyrimidine ring can modulate their basicity and nucleophilicity. Similarly, hydrogen bonding involving the amidoxime group can influence its reactivity.

Computational studies on related N-hydroxy compounds have shown that hydrogen bonding can stabilize certain conformations and influence the energy barriers of reactions. chemrxiv.org

The following table details the potential hydrogen bond donors and acceptors in this compound:

| Group | Function |

| Amidoxime -NH2 | Hydrogen Bond Donor |

| Amidoxime -OH | Hydrogen Bond Donor |

| Pyrimidine Ring Nitrogens | Hydrogen Bond Acceptor |

| Amidoxime Oxygen | Hydrogen Bond Acceptor |

| Amidoxime -NH2 Nitrogen | Hydrogen Bond Acceptor |

Synthetic Utility in Complex Molecule Assembly

The diverse reactivity of this compound makes it a valuable building block in the synthesis of more complex molecules, particularly heterocyclic systems. The amidoxime functionality is a well-known precursor for the synthesis of 1,2,4-oxadiazoles. nih.gov

Synthesis of 1,2,4-Oxadiazoles:

This compound can react with various acylating agents (e.g., acid chlorides, anhydrides) to form an O-acyl intermediate. This intermediate can then undergo intramolecular cyclization with the elimination of water to yield a 3-(pyrimidine-5-yl)-1,2,4-oxadiazole derivative. This transformation provides a versatile route to a wide range of substituted oxadiazoles, which are an important class of compounds in medicinal chemistry. gsconlinepress.com

Furthermore, the pyrimidine ring itself can be a scaffold for further functionalization. The ability to perform SNAr reactions on the ring allows for the introduction of various substituents, which can then be used to construct more elaborate molecular architectures. The combination of the reactivity of the pyrimidine ring and the amidoxime group makes this compound a powerful tool for the synthesis of novel bioactive compounds.

Chemical Biology Applications and Mechanistic Insights of N Hydroxypyrimidine 5 Carboximidamide

N'-hydroxypyrimidine-5-carboximidamide as a Scaffold for Chemical Probes

The this compound core represents a "privileged scaffold," a molecular framework that is capable of binding to multiple biological targets. mdpi.com Its utility in chemical biology can be significantly expanded by developing it into chemical probes. These specialized molecules are designed to study biological systems by identifying and engaging specific proteins or other macromolecules. researchgate.net The development of such probes from the this compound scaffold would typically involve the strategic incorporation of two key functional groups: a photoreactive group and a bioorthogonal handle.

Photoreactive groups, such as diazirines or benzophenones, are essential for creating photoaffinity labeling (PAL) probes. unimi.it Upon activation with UV light, these groups form highly reactive species that can covalently bind to nearby molecules, including the active site or binding pocket of a target protein. This process allows for the permanent labeling and subsequent identification of interacting proteins. unimi.it The this compound scaffold could be chemically modified to include these moieties, for instance, by attaching a phenyl-diazirine group to the pyrimidine (B1678525) ring.

A bioorthogonal handle, commonly a terminal alkyne or an azide, is also a critical component of a modern chemical probe. unimi.it This handle does not react with native biological functional groups but can be selectively ligated to a reporter tag (e.g., a fluorophore like fluorescein (B123965) or a biotin (B1667282) tag for affinity purification) in a secondary step. This two-step approach allows for the visualization or isolation of the protein targets that were covalently captured by the photoaffinity probe. The synthesis of a fully functionalized probe based on the this compound scaffold would enable its use in chemical proteomics experiments to map its interactions across the proteome, potentially uncovering novel biological targets and mechanisms of action. researchgate.netchemrxiv.org

Investigating Interactions with Biomolecular Systems via Chemical Biology Approaches

Mechanistic Enzymology: Probing Enzyme-Substrate/Inhibitor Interactions

The pyrimidine-5-carboxamide framework, of which this compound is a derivative, is a key feature in numerous potent enzyme inhibitors. nih.gov Understanding the precise molecular interactions between these compounds and their target enzymes is a central goal of mechanistic enzymology. The amidoxime (B1450833) moiety (-C(=NOH)NH2) present in this compound is synthesized from a nitrile precursor via the addition of hydroxylamine (B1172632), a reaction that is a key step in the synthesis of various dihydroxypyrimidine (DHP) scaffolds known to be potent antiviral enzyme inhibitors. nih.gov These DHP carboxamides have been shown to inhibit viral enzymes such as HIV-1 integrase and hepatitis C virus (HCV) NS5B polymerase. nih.gov

Detailed mechanistic studies on related carboxamide-containing compounds reveal common modes of inhibition. For example, the fungicidal N-(naphthalen-1-yl) phenazine-1-carboxamide (B1678076) was found to inhibit the activity of key enzymes in the pathogen Rhizoctonia solani, including β-1,3-glucanase and ATPase. mdpi.com Inhibition of these enzymes disrupts critical cellular processes like cell wall maintenance and energy metabolism, leading to fungal death. Similarly, pyrimidine-5-carboxamide derivatives have been developed as potent inhibitors of salt-inducible kinases (SIKs), which are crucial regulators of inflammatory pathways. nih.gov For this compound, a key area of investigation would be to determine if it acts as a substrate mimic, a competitive inhibitor, or an allosteric modulator of a target enzyme, and to quantify its inhibitory potency (e.g., IC₅₀ or Kᵢ values).

Ligand-Macromolecule Binding Studies for Mechanistic Elucidation

To elucidate the mechanism of action, computational and experimental binding studies are employed. Molecular docking is a powerful computational tool used to predict the binding pose of a ligand within the active site of a macromolecule, such as an enzyme. These models can reveal key intermolecular interactions, such as hydrogen bonds, van der Waals forces, and electrostatic interactions, that stabilize the ligand-protein complex. mdpi.com

In a study of the fungicidal carboxamide NNPCN, molecular docking predicted that the compound could bind to multiple target proteins. mdpi.com The models suggested that NNPCN forms a hydrogen bond with the amino acid residue Glu395 of an ABC transporter protein and with Leu550 of an NADH nitrite (B80452) reductase, while its binding to a glucan catabolic enzyme was primarily driven by van der Waals and electrostatic forces. mdpi.com Such predictions provide testable hypotheses for experimental validation. For this compound, docking studies could predict how the N'-hydroxy and amidine groups interact with amino acid residues in a target's active site, guiding further optimization. These computational insights would then be corroborated by biophysical techniques like X-ray crystallography to determine the precise binding mode experimentally.

Structure-Activity Relationships (SAR) in a Chemical Research Context

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry and involve systematically modifying the chemical structure of a lead compound to understand how these changes affect its biological activity. nih.govresearchgate.net For pyrimidine-based scaffolds, SAR studies have consistently shown that the type and position of substituents on the pyrimidine ring dramatically influence pharmacological effects. nih.govmdpi.com

A clear example of SAR can be seen in the development of 5-trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine derivatives as anticancer agents. mdpi.com Researchers synthesized and tested a series of these compounds, systematically altering the substituent at the 7-position of the pyrimidine ring. The results demonstrated a profound relationship between the chemical nature of this substituent and the compound's antiproliferative activity.

| Compound | R Group at Position 7 | Mean Growth Percent (NCI-60) | Most Sensitive Cell Line (Growth %) |

| 2b | =O (Oxo) | 80–106% | IGROV1 (-5.14%) |

| 3b | -Cl (Chloro) | 20–64% | UO-31 (-82.97%) |

| 4c | -NH-CH₂-Ph-F (Aminobenzyl) | >50% (varied) | Not specified as highly active |

This table is adapted from data on thiazolo[4,5-d]pyrimidine (B1250722) derivatives to illustrate SAR principles. mdpi.com

As shown in the table, replacing the 7-oxo group (compound 2b ) with a chlorine atom (compound 3b ) led to a significant increase in anticancer activity, reducing the mean tumor cell growth percent across the NCI-60 cell line panel. mdpi.com However, further substitution to a larger amino group (as in 4c ) did not consistently improve activity. This type of analysis is crucial for optimizing lead compounds. For this compound, an SAR campaign would involve synthesizing analogues with different substituents on the pyrimidine ring to probe for effects on potency and selectivity.

Role in Synthetic Biology and Chemical Genetics Research

Synthetic biology combines principles from biology and engineering to design and construct new biological parts, devices, and systems. In the context of drug discovery, it offers powerful tools for generating novel chemical diversity. A key strategy is the use of heterologous expression platforms, where the biosynthetic gene clusters responsible for producing a natural product in one organism are transferred into a more tractable host organism for production and modification. nih.gov

For instance, the GPAHex (glycopeptide antibiotic heterologous expression) synthetic biology platform has been used to produce novel Type V glycopeptide antibiotics (GPAs). nih.gov This approach allows for the generation of new GPA scaffolds that are not easily accessible through traditional synthesis. These novel scaffolds can then serve as starting points for semisynthetic modification to create analogues with improved properties, such as enhanced activity against vancomycin-resistant enterococci (VRE). nih.govnih.gov

While this example focuses on peptides, the same principles apply to other natural products, including those with heterocyclic cores. A synthetic biology approach could be envisioned to produce novel or rare pyrimidine scaffolds. These biologically-produced cores could then be chemically functionalized, for example, through the conversion of a nitrile group to an N'-hydroxy...carboximidamide group, to generate libraries of new compounds for chemical genetics screening. Chemical genetics uses small molecules (like those derived from the this compound scaffold) to perturb protein function in a conditional manner, allowing researchers to dissect complex biological pathways with temporal and dose-dependent control.

Emerging Research Directions and Future Outlook for N Hydroxypyrimidine 5 Carboximidamide

Development of Novel Synthetic Methodologies and Derivatization Strategies

The future synthesis of N'-hydroxypyrimidine-5-carboximidamide and its derivatives will likely focus on efficiency, modularity, and the introduction of diverse functional groups. A plausible synthetic pathway would likely commence from pyrimidine-5-carbonitrile, a readily accessible precursor. ias.ac.inrsc.orgnih.govnih.govresearchgate.net The conversion of the nitrile group to the N'-hydroxycarboximidamide functionality can be achieved by reaction with hydroxylamine (B1172632). nih.gov Research in this area is expected to explore various reaction conditions to optimize yields and purity.

Furthermore, derivatization of the core this compound scaffold will be a key area of investigation. These strategies will aim to modulate the compound's physicochemical properties and biological activity. Potential derivatization approaches, inspired by research on related pyrimidine-5-carboxamide compounds, are outlined in the table below. nih.gov

| Strategy | Description | Potential Starting Material | Key Reagents | Anticipated Outcome |

| Substitution on the Pyrimidine (B1678525) Ring | Introduction of various substituents (e.g., alkyl, aryl, halogen) at available positions on the pyrimidine ring to explore structure-activity relationships (SAR). | A suitably substituted pyrimidine-5-carbonitrile precursor. | Varies depending on the desired substituent (e.g., N-bromosuccinimide for bromination). | Modulation of electronic properties, solubility, and biological target interactions. |

| N-Alkylation/Arylation of the Carboximidamide | Addition of alkyl or aryl groups to the nitrogen atoms of the carboximidamide moiety. | This compound | Alkyl halides, aryl boronic acids with appropriate catalysts. | Alteration of lipophilicity and hydrogen bonding capacity. |

| O-Functionalization of the Hydroxy Group | Conversion of the N'-hydroxy group to ethers or esters. | This compound | Alkylating agents, acyl chlorides. | Creation of prodrugs or modification of metal-chelating properties. |

Integration of Advanced Spectroscopic and Computational Techniques

A thorough understanding of the structural and electronic properties of this compound is crucial for its development. Advanced spectroscopic and computational methods will be indispensable in this regard. While a crystal structure for the 5-carboximidamide isomer is not yet reported, the reported structure of N'-hydroxypyrimidine-2-carboximidamide provides valuable insights. nih.govresearchgate.net

Future research will likely involve a combination of the following techniques:

| Technique | Application for this compound | Expected Insights |

| Nuclear Magnetic Resonance (NMR) | 1H, 13C, and 15N NMR spectroscopy for structural elucidation of the parent compound and its derivatives. | Confirmation of chemical structure, tautomeric forms, and conformational analysis in solution. |

| Infrared (IR) and Raman Spectroscopy | Vibrational spectroscopy to identify characteristic functional groups. | Information on bond vibrations, particularly for the C=N, N-O, and O-H bonds of the N'-hydroxycarboximidamide group. |

| X-ray Crystallography | Single-crystal X-ray diffraction to determine the solid-state structure. | Precise bond lengths, bond angles, and intermolecular interactions (e.g., hydrogen bonding, π-π stacking). nih.govresearchgate.net |

| Density Functional Theory (DFT) | Computational modeling to predict molecular geometry, electronic structure, and spectroscopic properties. mdpi.com | Correlation with experimental data, prediction of reactivity, and understanding of electronic transitions. |

| Molecular Docking | In silico studies to predict the binding of this compound derivatives to biological targets. mdpi.com | Identification of potential protein targets and rational design of more potent analogues. |

Deeper Elucidation of Reaction Mechanisms and Catalysis

The N'-hydroxycarboximidamide moiety is known for its interesting reactivity, including its ability to act as a nucleophile and a chelating agent. Future research will likely focus on elucidating the mechanisms of reactions involving this functional group, such as cyclizations to form heterocyclic systems.

In the realm of catalysis, the pyrimidine scaffold of this compound could serve as a ligand for transition metals. The nitrogen atoms of the pyrimidine ring and the N'-hydroxycarboximidamide group can coordinate with metal ions, potentially leading to novel catalysts for various organic transformations.

| Area of Investigation | Research Focus | Potential Applications |

| Mechanistic Organic Chemistry | Studying the kinetics and intermediates of reactions involving the N'-hydroxycarboximidamide group. | Development of new synthetic routes to novel heterocyclic compounds. |

| Homogeneous Catalysis | Synthesis and characterization of metal complexes of this compound derivatives. | Development of new catalysts for cross-coupling reactions, oxidations, or reductions. nih.gov |

| Asymmetric Catalysis | Design of chiral derivatives to be used as ligands in enantioselective catalysis. | Synthesis of enantiomerically pure pharmaceuticals and fine chemicals. |

Expansion of Chemical Biology Tools and Mechanistic Probes

The development of novel chemical tools is essential for dissecting complex biological processes. The this compound scaffold holds promise for the creation of such tools. By incorporating reporter tags (e.g., fluorophores, biotin) or photoreactive groups, derivatives of this compound could be transformed into chemical probes for target identification and validation. nih.govchemrxiv.orgresearchgate.netunimi.it

The potential applications in chemical biology are diverse:

| Application | Description | Required Modifications | Potential Impact |

| Target Identification Probes | Design of probes to identify the cellular binding partners of biologically active derivatives. | Incorporation of a photoaffinity label (e.g., diazirine, benzophenone) and a bioorthogonal handle (e.g., alkyne, azide). unimi.it | Unraveling the mechanism of action of new drug candidates. |

| Fluorescent Probes | Synthesis of fluorescently tagged derivatives to visualize their subcellular localization. | Attachment of a fluorophore (e.g., fluorescein (B123965), rhodamine). | Studying drug distribution and cellular uptake. |

| Enzyme Inhibitor Scaffolds | The N'-hydroxycarboximidamide group can act as a metal-chelating pharmacophore for metalloenzyme inhibitors. | SAR studies to optimize binding to the active site of a target enzyme. | Development of new therapeutic agents. |

| Probes for Copper Biology | The N-arylhydroxylamine moiety is known to react with copper ions, suggesting potential as a sensor. rsc.org | Optimization of the pyrimidine scaffold to enhance selectivity and sensitivity for copper ions. | Tools for studying the role of copper in biological systems. |

Q & A

Q. What are the common synthetic routes for N'-hydroxypyrimidine-5-carboximidamide, and what critical parameters influence yield and purity?

Methodological Answer: Synthesis typically involves multi-step reactions starting with pyrimidine derivatives. Key steps include:

- Hydroxylation : Using agents like hydrogen peroxide or sodium hydroxide to introduce the hydroxyl group.

- Carboximidamide Formation : Reacting with amines (e.g., ammonia derivatives) under controlled pH and temperature.

- Condensation : Employing iminium ions or aldehydes to stabilize intermediate structures.

Q. Critical Parameters :

- Solvent selection (e.g., DMF or ethanol) to enhance solubility and reaction efficiency.

- Temperature control (50–80°C) to prevent decomposition of reactive intermediates.

- Purification via column chromatography or recrystallization to isolate high-purity products .

Q. How can researchers characterize the structural integrity of this compound, and what analytical techniques are most effective?

Methodological Answer: Routine characterization involves:

- Nuclear Magnetic Resonance (NMR) Spectroscopy :

- ¹H/¹³C NMR : Assign peaks to confirm the hydroxyl, carboximidamide, and pyrimidine ring protons/carbons.

- 2D NMR (COSY, HSQC) : Resolve complex coupling patterns in aromatic regions.

- Mass Spectrometry (MS) :

- High-resolution MS (HRMS) to verify molecular formula (e.g., C₆H₈N₄O₂) and detect isotopic patterns.

- Infrared (IR) Spectroscopy :

- Identify functional groups (e.g., N–H stretch at ~3300 cm⁻¹, C=N at ~1650 cm⁻¹).

Validation : Cross-reference spectral data with computational predictions (e.g., DFT calculations) .

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

Methodological Answer:

- pH Stability :

- Stable in neutral to mildly acidic conditions (pH 4–7).

- Hydrolysis occurs in strongly acidic (pH < 3) or basic (pH > 9) media, yielding pyrimidine carboxylic acids and ammonia derivatives.

- Thermal Stability :

- Decomposes above 100°C; store at 2–8°C under inert atmosphere (N₂/Ar).

- Light Sensitivity :

- Protect from UV exposure to prevent photodegradation.

Experimental Validation : Conduct accelerated stability studies using HPLC to monitor degradation products .

Advanced Research Questions

Q. How do electronic effects of substituents on the pyrimidine ring influence the reactivity of this compound in nucleophilic reactions?

Methodological Answer:

- Substituent Effects :

- Electron-withdrawing groups (e.g., –NO₂, –Cl) at position 2 or 4 activate the ring for nucleophilic substitution by increasing electrophilicity.

- Electron-donating groups (e.g., –OCH₃) reduce reactivity but enhance stability via resonance.

- Mechanistic Insight :

- Use density functional theory (DFT) to calculate Fukui indices and predict reactive sites.

- Kinetic studies (e.g., monitoring reaction rates with varying substituents) validate electronic contributions .

Q. What computational methods are recommended to predict the binding affinity of this compound with enzymatic targets like histone deacetylases (HDACs)?

Methodological Answer:

- Molecular Docking :

- Use AutoDock Vina or Schrödinger Suite to model interactions between the carboximidamide group and HDAC active-site zinc ions.

- Molecular Dynamics (MD) Simulations :

- Simulate binding stability over 100 ns trajectories (e.g., GROMACS) to assess conformational flexibility.

- Free Energy Calculations :

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?

Methodological Answer:

- Data Triangulation :

- Compare results across multiple assays (e.g., HDAC inhibition vs. nitric oxide synthase assays) to differentiate target specificity.

- Structural Validation :

- Re-synthesize disputed compounds and verify purity (>95% via HPLC) to exclude batch variability.

- Meta-Analysis :

Q. What strategies optimize the regioselectivity of nitration or halogenation reactions on the pyrimidine ring?

Methodological Answer:

- Directing Group Utilization :

– The N-oxide group (if present) directs electrophiles to position 5 via resonance stabilization. - Catalytic Systems :

– Use Lewis acids (e.g., FeCl₃) to enhance regioselectivity in nitration. - Solvent Effects :

– Polar aprotic solvents (e.g., acetonitrile) favor para-substitution over ortho in halogenation.

Validation : Monitor reaction progress with TLC and isolate products for NMR/MS confirmation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.